Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1480369-70-7
VCID: VC6443528
InChI: InChI=1S/C12H11BrO3/c1-3-15-12(14)10-6-16-11-7(2)4-8(13)5-9(10)11/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=COC2=C1C=C(C=C2C)Br
Molecular Formula: C12H11BrO3
Molecular Weight: 283.121

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate

CAS No.: 1480369-70-7

Cat. No.: VC6443528

Molecular Formula: C12H11BrO3

Molecular Weight: 283.121

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate - 1480369-70-7

Specification

CAS No. 1480369-70-7
Molecular Formula C12H11BrO3
Molecular Weight 283.121
IUPAC Name ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C12H11BrO3/c1-3-15-12(14)10-6-16-11-7(2)4-8(13)5-9(10)11/h4-6H,3H2,1-2H3
Standard InChI Key LLJAGCSRMFXRMY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC2=C1C=C(C=C2C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate is systematically named according to IUPAC guidelines, with the benzofuran ring serving as the parent structure. The substituents are numbered to assign the lowest possible locants: bromo (-Br) at position 5, methyl (-CH3_3) at position 7, and the ethyl carboxylate (-COOCH2_2CH3_3) at position 3 . Its molecular formula C13H13BrO3\text{C}_{13}\text{H}_{13}\text{BrO}_3 corresponds to a molecular weight of 305.15 g/mol, as calculated from atomic masses .

Table 1: Key Identifiers of Ethyl 5-Bromo-7-Methyl-1-Benzofuran-3-Carboxylate

PropertyValueSource
CAS Registry Number1480369-70-7
Molecular FormulaC13H13BrO3\text{C}_{13}\text{H}_{13}\text{BrO}_3
Molecular Weight305.15 g/mol
SupplierEnamine Ltd.

Crystallographic and Conformational Analysis

Synthesis and Manufacturing

Synthetic Routes

The synthesis of benzofuran derivatives often involves cyclization reactions using substituted salicylaldehydes and α-halo carbonyl compounds. For ethyl 5-bromo-1-benzofuran-2-carboxylate, a reported method involves heating 5-bromosalicylaldehyde with diethyl bromomalonate and potassium carbonate in 2-butanone, followed by extraction and recrystallization . Adapting this protocol for the target compound would likely require 5-bromo-7-methylsalicylaldehyde as the starting material.

Proposed Synthetic Pathway:

  • Aldol Condensation: React 5-bromo-7-methylsalicylaldehyde with diethyl bromomalonate in the presence of a base (e.g., K2_2CO3_3).

  • Cyclization: Intramolecular nucleophilic attack forms the furan ring.

  • Esterification: The malonate moiety is hydrolyzed and esterified to yield the ethyl carboxylate group.

Challenges in Synthesis

The steric hindrance imposed by the 7-methyl group may reduce reaction yields compared to non-methylated analogs. Additionally, regioselectivity must be controlled to ensure carboxylate substitution at the 3-position rather than the 2-position, as seen in related compounds . Purification via recrystallization from ethanol or acetone is typical for such lipophilic molecules .

Physicochemical Properties

Predicted Properties

While experimental data for the target compound is sparse, properties can be estimated using group contribution methods and comparisons to analogs:

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Density~1.6–1.7 g/cm³Analogous brominated benzofurans
Boiling Point~350–360°CEthyl 7-bromo-5-chloro derivative
LogP (Octanol-Water)~2.5–3.0Bromine and methyl hydrophobicity

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (ester carbonyl), ν(C-O-C)\nu(\text{C-O-C}) at ~1250 cm1^{-1} (furan ring), and ν(C-Br)\nu(\text{C-Br}) at ~600 cm1^{-1} .

  • NMR Spectroscopy:

    • 1H^1\text{H}: Methyl protons at position 7 (~δ 2.3 ppm), ethyl group protons (δ 1.3 ppm for CH3_3, δ 4.2 ppm for CH2_2), aromatic protons influenced by bromine’s deshielding effect .

    • 13C^{13}\text{C}: Carbonyl carbon at ~δ 165 ppm, brominated aromatic carbons at δ 110–130 ppm .

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